molecular formula C18H15N3O3 B6347863 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine CAS No. 1354916-36-1

4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6347863
CAS RN: 1354916-36-1
M. Wt: 321.3 g/mol
InChI Key: NHVBFOCPOMSRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine (4-BMPP) is a novel small molecule that has recently been studied for its potential uses in scientific research. This compound has a wide range of applications, including cell signaling, gene regulation, and drug delivery. 4-BMPP has been found to be an effective inhibitor of a wide range of enzymes, and has been shown to possess anti-inflammatory and anti-tumor properties.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is able to inhibit enzymes by binding to their active sites, thus preventing the enzymes from performing their normal functions. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is thought to be able to modulate gene expression by binding to specific DNA sequences, thus preventing the transcription of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine are still being studied. However, it has been found to be an effective inhibitor of a wide range of enzymes, such as serine proteases, cysteine proteases, and tyrosine kinases. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to possess anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments is its ability to effectively inhibit a wide range of enzymes, as well as its ability to modulate gene expression. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is relatively easy to synthesize and is not toxic to cells. However, there are some limitations to using 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments, such as its relatively short half-life and its inability to penetrate cell membranes.

Future Directions

There are many potential future directions for the use of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine in scientific research. For example, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine could be used to develop new drugs or drug delivery systems. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine could be used to develop new methods for gene regulation and to study the effects of enzyme inhibition on cell signaling pathways. It could also be used to study the effects of enzyme inhibition on disease states, such as cancer and inflammation. Finally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine could be used to develop new methods for drug delivery, such as nanotechnology-based systems.

Synthesis Methods

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is relatively straightforward, and involves the reaction of 2-methoxy-1,3-benzodioxole with an amine containing pyrimidine. The reaction is typically performed in a two-step process, with the first step involving the formation of the 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine intermediate and the second step involving the addition of the pyrimidine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and is typically performed at room temperature.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied extensively for its potential uses in scientific research. It has been found to be an effective inhibitor of a wide range of enzymes, such as serine proteases, cysteine proteases, and tyrosine kinases. It has also been shown to possess anti-inflammatory and anti-tumor properties. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been used as a tool for gene regulation, as it is able to modulate the expression of a wide range of genes. It has also been used in drug delivery, as it is able to effectively transport drugs across cell membranes.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-22-15-5-3-2-4-12(15)14-9-13(20-18(19)21-14)11-6-7-16-17(8-11)24-10-23-16/h2-9H,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVBFOCPOMSRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine

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